![molecular formula C15H14N4O4S B283614 N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide](/img/structure/B283614.png)
N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide, also known as CDHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDHP is a yellow powder that is synthesized through a multistep process, and its chemical structure is shown below:
Mécanisme D'action
The mechanism of action of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects
N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide can induce apoptosis, or programmed cell death, in various cancer cell lines. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has also been shown to inhibit the growth of various bacteria and fungi, including antibiotic-resistant strains. In vivo studies have shown that N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide can reduce tumor growth in animal models, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide is its versatility, as it can be used in various fields of research. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide, including:
1. Further studies on the mechanism of action of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide, including its interactions with various enzymes and proteins.
2. Development of new N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide derivatives with improved solubility and bioavailability.
3. Investigation of the potential of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide as a pesticide alternative in agriculture.
4. Evaluation of the potential of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide as a therapeutic agent for various diseases, including cancer and infectious diseases.
5. Exploration of the use of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide as a precursor for the synthesis of new metal complexes with potential applications in catalysis and electronics.
Conclusion
In conclusion, N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide, or N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide, is a versatile chemical compound with potential applications in various fields of research. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs and pesticides. Further research is needed to fully understand the mechanism of action of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide and to explore its potential in various fields.
Méthodes De Synthèse
The synthesis of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide involves several steps, including the condensation of 3-methyl-4-nitroso-5-cyano-2-pyridone with benzenesulfonylhydrazide, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the cyclization of the resulting compound with acetic anhydride to yield N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide.
Applications De Recherche Scientifique
N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. In agriculture, N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been shown to have herbicidal and insecticidal properties, making it a potential alternative to conventional pesticides. In materials science, N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis and electronics.
Propriétés
Formule moléculaire |
C15H14N4O4S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N//'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide |
InChI |
InChI=1S/C15H14N4O4S/c1-10-12(8-16)14(20)19(2)15(21)13(10)9-17-18-24(22,23)11-6-4-3-5-7-11/h3-7,9,17-18H,1-2H3/b13-9- |
Clé InChI |
WUZUBIHMRWWRKC-LCYFTJDESA-N |
SMILES isomérique |
CC\1=C(C(=O)N(C(=O)/C1=C\NNS(=O)(=O)C2=CC=CC=C2)C)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNNS(=O)(=O)C2=CC=CC=C2)C)C#N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)C1=CNNS(=O)(=O)C2=CC=CC=C2)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)


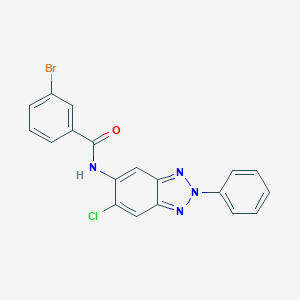
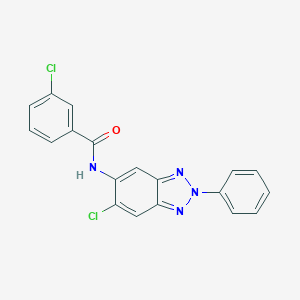
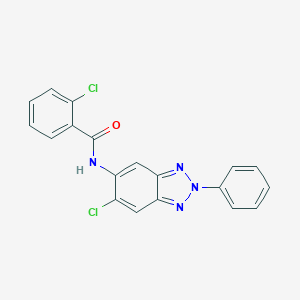
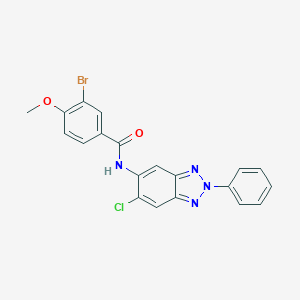
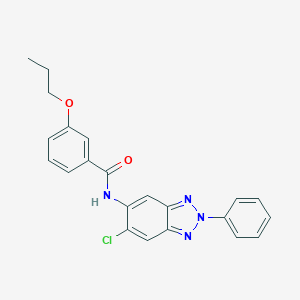
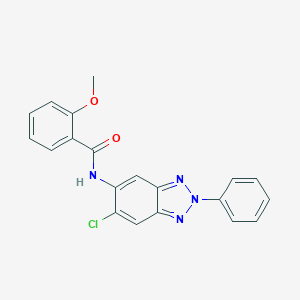
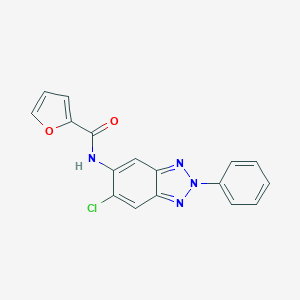
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)